

TAS0728 Application Note for Research

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Compound Focus: TAS0728

CAS No.: 2088323-16-2

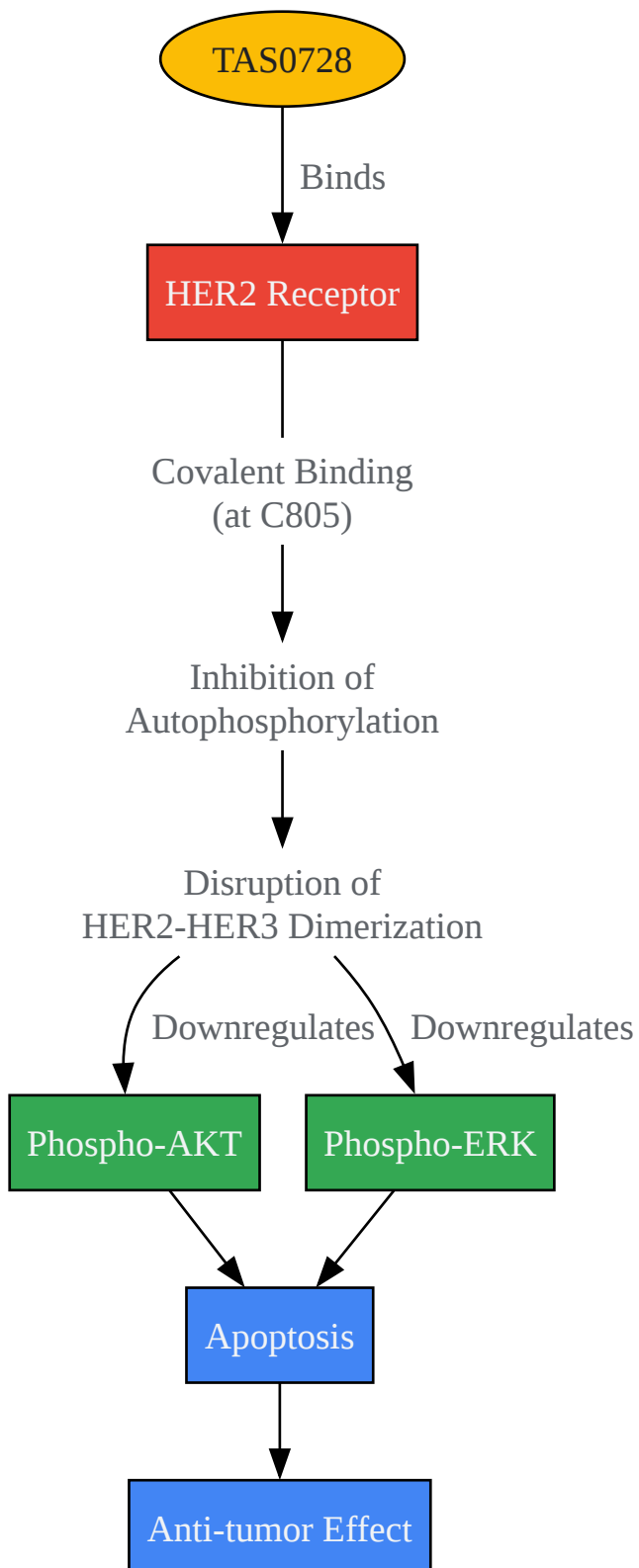
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1. Compound Profile TAS0728 is an orally available, potent, irreversible, and covalent-binding inhibitor selectively targeting HER2 (Human Epidermal Growth Factor Receptor 2) [1] [2].

- **Primary Target:** HER2 (IC₅₀ = 13 nM) [1].
- **Key Characteristics:** It covalently binds to cysteine 805 (C805) in the HER2 kinase domain, leading to sustained inhibition that is not affected by high ATP concentrations [2]. It demonstrates high specificity for HER2 over wild-type EGFR, which was designed to avoid the dose-limiting skin rash and gastrointestinal toxicities associated with pan-ErbB inhibitors [3].

2. Mechanism of Action The following diagram illustrates the proposed mechanism of action of TAS0728 and its subsequent biological effects, based on preclinical data [3] [4] [2].



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3. Preclinical Efficacy Summary The table below summarizes key quantitative data on the antitumor activity of **TAS0728** from preclinical studies [3] [4] [1].

Model Type	Cell Line / Model	Dosing Regimen	Key Experimental Findings
In Vitro	SK-BR-3 (HER2-amplified)	30-300 nM for 3-48 hours	Sustained inhibition of HER2, HER3, AKT, and ERK phosphorylation [1].
In Vivo (Mouse Xenograft)	NCI-N87 (HER2-amplified human gastric cancer)	60 mg/kg, oral, once daily	Significant tumor regression [1].
In Vivo (Resistance Model)	NCI-N87 (resistant to Trastuzumab + Pertuzumab or T-DM1)	60 mg/kg/day, oral	Significant anti-tumor effect upon switching to TAS0728; associated with inhibition of HER2-HER3 phosphorylation [4].
In Vivo (PDX Model)	Breast cancer refractory to Trastuzumab/Pertuzumab and T-DM1	Not specified	Potent anti-tumor effect [4].

4. Detailed Experimental Protocol (Preclinical) This protocol is adapted from methods described in preclinical studies for evaluating **TAS0728** efficacy in a xenograft model [4] [2].

- **Objective:** To evaluate the in vivo antitumor efficacy of **TAS0728** monotherapy in a mouse xenograft model of HER2-amplified cancer.
- **Materials:**
 - **Animals:** 6-week-old male nude mice (e.g., BALB/cAJcl-nu/nu) [4] [2].
 - **Cell Line:** NCI-N87 human gastric carcinoma cells (known to be HER2-amplified) [4].
 - **Compound:** **TAS0728**, formulated in 0.1 N HCl solution or 0.1 N HCl with 0.5% hydroxypropyl methylcellulose (HPMC) for oral gavage [4].
- **Procedure:**
 - **Tumor Inoculation:** Subcutaneously implant NCI-N87 cells into the flanks of mice.
 - **Randomization:** Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
 - **Dosing:** Administer **TAS0728** via oral gavage daily at the desired dose (e.g., 60 mg/kg). The control group receives the vehicle only.

- **Monitoring:** Measure tumor volume and body weight twice weekly throughout the dosing period.
- **Analysis:** Harvest tumors at the end of the experiment for Western blot analysis to assess the inhibition of HER2, HER3, AKT, and ERK phosphorylation [2].
- **Key Measurements:**
 - **Tumor Volume (TV):** Calculated as $(\text{length} \times \text{width}^2)/2$.
 - **Body Weight Change (BWC):** Monitored as an indicator of systemic toxicity.
 - **Pharmacodynamic Markers:** Levels of phosphorylated and total HER2, HER3, AKT, and ERK in tumor lysates.

Research Implications and Future Directions

The early termination of **TAS0728**'s clinical trial means its future as a monotherapy is uncertain [3]. However, its strong preclinical rationale against resistant cancers suggests potential research directions.

- **Overcoming Antibody Resistance:** Preclinical data confirms that tumors with acquired resistance to trastuzumab, pertuzumab, and T-DM1 remain dependent on HER2-HER3 signaling. **TAS0728**, with its different mechanism of action, can inhibit this signaling and produce significant anti-tumor effects in these models, offering a potential strategy to overcome resistance [4].
- **Biomarker-Driven Therapy:** The field of HER2 therapy is moving towards personalized medicine. Research into biomarkers—such as specific HER2 mutations (e.g., exon 20 insertions in NSCLC) or levels of proteins like Caveolin-1 (CAV1) that affect membrane HER2 density—could help identify patient populations most likely to respond to specific HER2-targeted agents, including kinase inhibitors like **TAS0728** [5] [6] [7].

Critical Safety Note for Researchers

It is crucial to note the serious safety signals observed in the first-in-human trial. At doses of 150 mg and 200 mg twice daily, **TAS0728** caused **Grade 3 diarrhea** (lasting >48 hours and unresponsive to aggressive antidiarrheal treatment) and one **fatal cardiac arrest** was reported. The study was terminated because the risk-benefit ratio was no longer favorable [3]. Any future research involving this compound must prioritize stringent safety monitoring.

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